Product packaging for 5-(1-Boc-3-pyrrolidinyl)-2-methoxypyridine(Cat. No.:)

5-(1-Boc-3-pyrrolidinyl)-2-methoxypyridine

Cat. No.: B13663745
M. Wt: 278.35 g/mol
InChI Key: FGXCCDNFNGCECR-UHFFFAOYSA-N
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Description

Contextualization of Pyridine (B92270) and Pyrrolidine (B122466) Motifs in Complex Chemical Structures

Both pyridine and pyrrolidine are fundamental heterocyclic structures frequently encountered in a wide range of natural products, pharmaceuticals, and agrochemicals. lifechemicals.com Their widespread presence underscores their evolutionary selection as privileged scaffolds for biological function.

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a structural component of essential biomolecules such as the vitamin niacin and the coenzymes NAD and NADP. nih.gov Its presence in a molecule can significantly impact properties like metabolic stability, permeability, and protein-binding. nih.gov The nitrogen atom in the pyridine ring imparts a dipole moment and can act as a hydrogen bond acceptor, influencing the molecule's solubility and binding affinity. nih.gov Pyridine is the second most common nitrogen heterocycle found in FDA-approved drugs, highlighting its importance in medicinal chemistry. lifechemicals.com

The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, is another crucial motif in biologically active compounds. nih.gov It is the core structure of the amino acid proline and is found in numerous alkaloids like nicotine (B1678760) and hygrine. wikipedia.org The non-planar, three-dimensional structure of the pyrrolidine ring allows for the exploration of chemical space in a way that flat aromatic rings cannot. nih.gov This feature is particularly advantageous in drug design, as it can lead to more specific and potent interactions with biological targets. researchgate.net The pyrrolidine scaffold appears in a significant number of FDA-approved drugs, demonstrating its therapeutic relevance. nih.gov

The combination of these two motifs in a hybrid structure, such as in 5-(1-Boc-3-pyrrolidinyl)-2-methoxypyridine, results in a molecule that inherits the key features of both parent rings. This allows for a nuanced modulation of electronic and steric properties, which is highly desirable in the design of novel synthetic intermediates.

Significance of Functionalized Pyridine and Pyrrolidine Systems as Synthetic Building Blocks

Functionalized pyridines and pyrrolidines are indispensable tools in the arsenal (B13267) of synthetic organic chemists. nbinno.comrsc.org Their utility as building blocks stems from their ability to be readily modified and incorporated into larger, more complex molecules. rsc.orgnih.gov

Functionalized pyridines serve as versatile platforms for a variety of chemical transformations, including cross-coupling reactions, nucleophilic aromatic substitutions, and metal-catalyzed C-H functionalization. rsc.orgresearchgate.net The strategic placement of substituents on the pyridine ring can fine-tune its reactivity and provide handles for further synthetic elaboration. acs.org For instance, a methoxy (B1213986) group, as seen in 2-methoxypyridine (B126380), can influence the electronic properties of the ring and serve as a precursor for other functional groups. nih.gov

Functionalized pyrrolidines , particularly those with protecting groups like the tert-butyloxycarbonyl (Boc) group, are crucial intermediates in the synthesis of chiral compounds. sigmaaldrich.commdpi.com The Boc group is a widely used protecting group for the nitrogen atom of the pyrrolidine ring, allowing for selective reactions at other positions. chemicalbook.com It is stable under a variety of reaction conditions but can be easily removed when desired. organic-chemistry.org The use of chiral pyrrolidine building blocks is essential for the enantioselective synthesis of many pharmaceuticals. nbinno.com

The combination of a functionalized pyridine and a protected pyrrolidine within a single molecule, as in this compound, creates a powerful bifunctional building block. This allows for a modular approach to synthesis, where each part of the molecule can be independently modified to generate a library of diverse compounds for screening and optimization.

Overview of the this compound Chemical Compound in Synthetic Methodology

The chemical compound This compound is a valuable intermediate in multi-step organic synthesis. Its structure incorporates the key features discussed above: a functionalized pyridine ring and a protected pyrrolidine ring.

This compound serves as a scaffold for the synthesis of more complex molecules, particularly those with potential biological activity. The Boc-protected pyrrolidine moiety at the 5-position of the pyridine ring introduces a chiral center and a site for further functionalization after deprotection of the nitrogen. The 2-methoxy group on the pyridine ring can also be a site for chemical modification or can influence the reactivity of the pyridine ring itself.

For example, analogs of this compound have been synthesized and evaluated for their binding to nicotinic acetylcholine (B1216132) receptors, demonstrating the utility of this scaffold in medicinal chemistry research. nih.gov The synthesis of such compounds often involves the coupling of a suitably functionalized pyridine with a protected pyrrolidine derivative.

The table below summarizes the key properties of the constituent scaffolds of this compound.

PropertyPyridinePyrrolidine
Formula C5H5NC4H9N
Molar Mass 79.10 g/mol 71.12 g/mol
Appearance Colorless liquidColorless liquid
Boiling Point 115 °C87 °C
Nature Aromatic, weakly basicSaturated, basic

The following table outlines the properties of the functional groups present in this compound.

Functional GroupChemical FormulaKey Role in the Molecule
2-Methoxypyridine C6H7NOInfluences the electronic properties of the pyridine ring and can be a site for further synthetic modification.
Boc-protected Pyrrolidine C9H17NO2Provides a chiral center and a protected nitrogen for sequential deprotection and functionalization.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H22N2O3 B13663745 5-(1-Boc-3-pyrrolidinyl)-2-methoxypyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H22N2O3

Molecular Weight

278.35 g/mol

IUPAC Name

tert-butyl 3-(6-methoxypyridin-3-yl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C15H22N2O3/c1-15(2,3)20-14(18)17-8-7-12(10-17)11-5-6-13(19-4)16-9-11/h5-6,9,12H,7-8,10H2,1-4H3

InChI Key

FGXCCDNFNGCECR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2=CN=C(C=C2)OC

Origin of Product

United States

Chemical Reactivity and Transformation of 5 1 Boc 3 Pyrrolidinyl 2 Methoxypyridine

Reactivity of the Pyridine (B92270) Ring System

The pyridine ring in 5-(1-Boc-3-pyrrolidinyl)-2-methoxypyridine is rendered electron-rich by the presence of the methoxy (B1213986) group at the 2-position and the pyrrolidinyl group at the 5-position. Both of these substituents are electron-donating, which significantly influences the regioselectivity of various transformations.

Electrophilic Aromatic Substitution Pathways

The 2-methoxy group is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution (EAS). In the context of the pyridine ring, this directs incoming electrophiles to the 3- and 5-positions. Similarly, the N-Boc-pyrrolidinyl group at the 5-position is also an activating, ortho-, para-directing group. Given that the 5-position is already substituted, the combined directing effects of the 2-methoxy and 5-pyrrolidinyl groups strongly favor electrophilic attack at the 3- and potentially the 6-positions. However, the position ortho to the methoxy group (C3) is generally the most activated and sterically accessible site for electrophilic attack.

Common electrophilic aromatic substitution reactions that could be applied to this system include halogenation, nitration, and Friedel-Crafts reactions. The outcomes of these reactions are predicted based on the directing effects of the existing substituents.

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution of this compound

Reaction Type Reagents Predicted Major Product
Bromination Br₂, acetic acid 3-Bromo-5-(1-Boc-3-pyrrolidinyl)-2-methoxypyridine
Chlorination Cl₂, AlCl₃ 3-Chloro-5-(1-Boc-3-pyrrolidinyl)-2-methoxypyridine
Nitration HNO₃, H₂SO₄ 5-(1-Boc-3-pyrrolidinyl)-2-methoxy-3-nitropyridine

Note: The regioselectivity of these reactions would need to be confirmed experimentally.

Nucleophilic Additions and Substitutions

The pyridine ring is inherently electron-deficient, which makes it susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions. stackexchange.com In this compound, the methoxy group at the 2-position can act as a leaving group in nucleophilic aromatic substitution (SNA) reactions. This reactivity is enhanced by the electron-withdrawing nature of the pyridine nitrogen.

Strong nucleophiles, such as organolithium reagents or alkoxides, can displace the methoxy group. The reaction proceeds through an addition-elimination mechanism, where the nucleophile attacks the C2 carbon, forming a Meisenheimer-like intermediate, which then rearomatizes by expelling the methoxide (B1231860) ion.

Table 2: Potential Nucleophilic Substitution Reactions

Nucleophile Reagent Potential Product
Hydroxide NaOH, H₂O, heat 5-(1-Boc-3-pyrrolidinyl)pyridin-2(1H)-one
Amine RNH₂, heat N-Alkyl-5-(1-Boc-3-pyrrolidinyl)pyridin-2-amine
Thiolate RSNa 5-(1-Boc-3-pyrrolidinyl)-2-(alkylthio)pyridine

Directed Ortho-Metalation Strategies

The methoxy group at the 2-position can act as a directed metalation group (DMG). In the presence of a strong base, such as an organolithium reagent (e.g., n-butyllithium or s-butyllithium), deprotonation occurs preferentially at the adjacent C3 position. researchgate.netarkat-usa.org The resulting lithiated intermediate can then be quenched with various electrophiles to introduce a wide range of functional groups at the 3-position.

The bulky 5-(1-Boc-3-pyrrolidinyl) substituent is not expected to significantly hinder the ortho-metalation at C3, as the coordination of the organolithium reagent to the methoxy group is the primary directing factor.

Table 3: Examples of Directed Ortho-Metalation and Subsequent Electrophilic Quench

Electrophile Reagent Product at C3-position
Carbon dioxide CO₂ Carboxylic acid
Aldehyde RCHO Secondary alcohol
Iodine I₂ Iodo group

Transformations of the Pyrrolidine (B122466) Moiety

The N-Boc-pyrrolidine ring offers several avenues for chemical modification, distinct from simple deprotection of the tert-butyloxycarbonyl (Boc) group.

Reactions at the Nitrogen Center (beyond Boc deprotection)

While the Boc group is primarily a protecting group, the adjacent C-H bonds of the pyrrolidine ring can be functionalized. Palladium-catalyzed α-arylation of N-Boc pyrrolidine is a well-established method for forming C-C bonds at the position alpha to the nitrogen. researchgate.netacs.org This transformation typically involves deprotonation with a strong base in the presence of a chiral ligand (for asymmetric synthesis), followed by transmetalation and a palladium-catalyzed cross-coupling reaction.

Although the pyrrolidine in the title compound is substituted at the 3-position, the principles of α-C-H activation at the 2- and 5-positions remain applicable.

Table 4: Representative α-Arylation of N-Boc-pyrrolidine Derivatives

Aryl Halide Catalyst/Ligand System Product
Bromobenzene Pd(OAc)₂, P(t-Bu)₃ 2-Phenyl-N-Boc-pyrrolidine
4-Bromoanisole Pd₂(dba)₃, SPhos 2-(4-Methoxyphenyl)-N-Boc-pyrrolidine

Note: These are examples for the parent N-Boc-pyrrolidine and serve as a model for the potential reactivity of the target molecule.

Ring-Opening and Rearrangement Pathways

The pyrrolidine ring, although relatively stable, can undergo ring-opening reactions under specific conditions. Photoredox catalysis has emerged as a powerful tool for the cleavage of C-N bonds in cyclic amines. For instance, N-aroyl pyrrolidines can undergo reductive C-N bond cleavage in the presence of a photosensitizer and a Lewis acid. nih.gov While the title compound possesses an N-Boc group rather than an N-aroyl group, similar strategies involving single-electron transfer could potentially lead to ring-opening.

Rearrangement reactions of the pyrrolidine ring are less common but can be induced by certain reagents. For example, treatment of N-Boc-prolinol derivatives with deoxyfluorinating agents can lead to ring-expansion to form piperidines through an aziridinium (B1262131) ion intermediate. The applicability of such rearrangements to a 3-substituted pyrrolidine would depend on the specific substrate and reaction conditions.

Table 5: Examples of Pyrrolidine Ring Transformations

Reaction Type Reagents Transformation
Reductive Ring Opening Photoredox catalyst, Lewis acid, H-atom source Cleavage of a C-N bond to form a linear amino alcohol derivative

Functionalization of the Pyrrolidine Ring Carbons

The tert-butyloxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen plays a crucial role in directing the functionalization of the ring's carbon atoms. It influences the stereochemical outcome of reactions and allows for regioselective modifications.

Directed ortho-metalation is a powerful strategy for the functionalization of the carbons alpha to the nitrogen atom (C2 and C5). The coordination of an organolithium reagent, such as sec-butyllithium, by the carbonyl oxygen of the Boc group directs deprotonation to the adjacent C2 and C5 positions. The resulting lithiated species can then be quenched with a variety of electrophiles to introduce new substituents. The diastereoselectivity of this process can often be controlled by the choice of chiral ligands, such as (-)-sparteine. acs.orgwhiterose.ac.uknih.gov

Functionalization at the C4 position, which is beta to the nitrogen, is more challenging and typically requires a different approach. One strategy involves the use of a pre-functionalized pyrrolidine core before its coupling to the pyridine ring. Alternatively, multi-step sequences involving ring-opening and re-closing strategies can be employed to introduce substituents at the C4 position. researchgate.netresearchgate.net The synthesis of various 3,4-disubstituted pyrrolidines has been achieved through methods like 1,3-dipolar cycloaddition reactions, which could be adapted for the synthesis of analogs of the title compound. nih.gov

PositionReaction TypeReagentsPotential Products
C2/C5Directed ortho-metalations-BuLi, (-)-sparteine, Electrophile (e.g., R-X, aldehydes, ketones)α-Substituted pyrrolidines
C4Multi-step synthesisPre-functionalized pyrrolidines, Ring-opening/closingβ-Substituted pyrrolidines
C3/C41,3-Dipolar CycloadditionAzomethine ylides, AlkenesHighly substituted pyrrolidines

Chemical Conversions of the Methoxy Group

The 2-methoxy group on the pyridine ring is a key functional handle that can be readily transformed to introduce further molecular diversity.

Demethylation Reactions and Subsequent Functionalization

The methoxy group can be cleaved to reveal the corresponding pyridone tautomer. This demethylation is typically achieved using strong acids like HBr or Lewis acids such as boron tribromide (BBr3). More selective methods, for instance, using nucleophilic reagents like lithium tri-tert-butoxyaluminohydride, have also been reported for related methoxypyridines.

The resulting 2-pyridone exists in equilibrium with its 2-hydroxypyridine (B17775) tautomer and presents two sites for subsequent functionalization: the nitrogen and the oxygen atom. The regioselectivity of alkylation (N- versus O-alkylation) is highly dependent on the reaction conditions. researchgate.netnih.govresearchgate.netsciforum.net Hard electrophiles, in combination with a hard base and a polar aprotic solvent, tend to favor O-alkylation, leading to new 2-alkoxypyridine derivatives. Conversely, soft electrophiles and polarizable counter-ions in non-polar solvents generally favor N-alkylation, yielding N-substituted-2-pyridones. juniperpublishers.com

ReactionReagentsMajor ProductConditions
O-AlkylationHard electrophile (e.g., MeI), NaH2-AlkoxypyridineDMF
N-AlkylationSoft electrophile (e.g., BnBr), Ag2CO3N-Alkyl-2-pyridoneToluene

Influence of the Methoxy Group on Ring Reactivity

The methoxy group at the 2-position significantly influences the electronic properties of the pyridine ring. As an electron-donating group, it activates the ring towards electrophilic aromatic substitution, although the inherent electron-deficient nature of the pyridine ring still makes such reactions challenging.

More importantly, the methoxy group strongly directs nucleophilic aromatic substitution (SNAr) to the ortho (C3) and para (C6) positions. echemi.comstackexchange.comuoanbar.edu.iq The resonance stabilization of the Meisenheimer complex intermediate is greatest when the nucleophile attacks these positions. However, in this compound, the C3 and C5 positions are already substituted. Therefore, nucleophilic attack is most likely to occur at the C6 position, displacing a suitable leaving group if one is present. The electron-donating nature of the methoxy group can also influence the pKa of the pyridine nitrogen, making it more basic than unsubstituted pyridine, which can affect its coordination to metal catalysts and its behavior in acid-base reactions. nih.gov

Advanced Derivatization Strategies for Research Probes

The versatile reactivity of the this compound scaffold makes it an excellent starting point for the synthesis of sophisticated research probes.

Introduction of Reporter Groups for Spectroscopic Studies

Reporter groups, such as fluorophores, can be introduced to enable the study of the molecule's interactions with biological systems using spectroscopic techniques. A common strategy is to couple a fluorescent moiety to the scaffold. This can be achieved by first functionalizing either the pyrrolidine or the pyridine ring with a reactive handle, such as an amino or carboxyl group. For instance, after demethylation, the pyridone nitrogen could be alkylated with a linker terminating in an amine, which can then be coupled to a fluorophore like fluorescein (B123965) isothiocyanate (FITC) or a dansyl group. nih.gov Alternatively, functionalization of the pyrrolidine ring at the C4 position with a suitable group for conjugation is another viable approach. The synthesis of various fluorescent pyridine and pyrrolidine derivatives has been reported, providing a toolbox of strategies that could be applied. repec.org

Reporter GroupAttachment SiteCoupling Chemistry
FluoresceinPyridone Nitrogen (via linker)Amide bond formation
Dansyl ChloridePyrrolidine C4-amineSulfonamide formation
RhodaminePyridine C6 (via linker)Amide bond formation

Scaffold Modification for Exploration of Structure-Reactivity Relationships

Systematic modification of the this compound scaffold is crucial for understanding structure-activity relationships (SAR). This involves synthesizing a library of analogs with variations at different positions and evaluating their chemical or biological properties.

Key modifications could include:

Varying the substituent at the 3-position of the pyrrolidine ring: Replacing the pyridine moiety with other aromatic or heteroaromatic systems to probe the importance of the pyridine nitrogen and the methoxy group.

Modifying the substituents on the pyridine ring: Introducing electron-donating or electron-withdrawing groups at the available positions (C3, C4, C6) to systematically tune the electronic properties of the ring.

Altering the nature of the pyrrolidine ring: Exploring different ring sizes (e.g., azetidine, piperidine) or introducing substituents on the pyrrolidine carbons to investigate the impact of conformational constraints and steric bulk.

These SAR studies are instrumental in optimizing the properties of the molecule for a specific application, be it as a therapeutic agent or a chemical probe. bohrium.comnih.gov

Advanced Spectroscopic and Structural Characterization Methods for Chemical Research

High-Resolution NMR Spectroscopy for Complex Structural and Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of organic molecules in solution. For a molecule with the complexity of 5-(1-Boc-3-pyrrolidinyl)-2-methoxypyridine , a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for a complete assignment of proton (¹H) and carbon (¹³C) signals and to establish stereochemical relationships.

The predicted ¹H NMR spectrum of This compound would exhibit distinct signals corresponding to the protons of the Boc-protected pyrrolidine (B122466) ring and the substituted pyridine (B92270) ring. The tert-butyl group of the Boc protector would show a characteristic singlet at approximately 1.4 ppm. The methoxy (B1213986) group on the pyridine ring would also appear as a singlet around 3.9 ppm. The protons of the pyrrolidine and pyridine rings would present more complex splitting patterns due to spin-spin coupling.

The predicted ¹³C NMR spectrum would complement the ¹H NMR data, with signals for the carbonyl and quaternary carbons of the Boc group, the methoxy carbon, and the distinct carbons of the pyrrolidinyl and pyridinyl rings.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyridine Ring
C2-~163.5
H3~7.5 (dd)~138.0
C4-~110.0
H4~6.7 (d)-
C5-~140.0
H6~8.1 (d)~147.0
Pyrrolidine Ring
C1'-~154.0 (C=O)
C2'3.2-3.8 (m)~50.0
C3'~3.3 (m)~35.0
C4'2.0-2.3 (m)~30.0
C5'3.2-3.8 (m)~50.0
Substituents
OMe3.9 (s)~53.0
Boc (C(CH₃)₃)1.4 (s)~80.0 (quat. C), ~28.5 (CH₃)

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary depending on the solvent and other experimental conditions.

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To resolve ambiguities in the 1D spectra and to confirm the connectivity of the molecule, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system. For This compound , COSY would show correlations between the adjacent protons on the pyridine ring (H3-H4, H4-H6) and within the pyrrolidine ring (H2'-H3', H3'-H4', H4'-H5').

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for establishing the connectivity between the different fragments of the molecule. For instance, correlations would be expected between the pyrrolidine H3' proton and the pyridine C5 carbon, confirming the point of attachment. Correlations between the methoxy protons and the pyridine C2 carbon would also be observed.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. NOESY can provide information about the stereochemistry and preferred conformation of the molecule. For example, NOE signals between protons on the pyrrolidine and pyridine rings would indicate their spatial arrangement.

Dynamic NMR for Conformational Analysis

The N-Boc protecting group in This compound introduces a significant element of dynamic behavior. The rotation around the C-N amide bond of the carbamate (B1207046) is restricted due to its partial double bond character. This restricted rotation can lead to the presence of two distinct conformers (rotamers) at room temperature, which may be observable in the NMR spectrum as separate sets of signals for the atoms near the Boc group.

Dynamic NMR (DNMR) studies, which involve recording NMR spectra at different temperatures, can be used to study this conformational exchange. By analyzing the changes in the line shape of the NMR signals with temperature, it is possible to determine the energy barrier to rotation and the relative populations of the conformers. This provides valuable information about the flexibility and conformational preferences of the molecule.

Mass Spectrometry for Mechanistic Pathway Elucidation

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions. It is widely used for molecular weight determination and for gaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry for Intermediate Identification

The synthesis of This compound likely involves a cross-coupling reaction between a derivative of 3-pyrrolidine and a derivative of 2-methoxypyridine (B126380). High-Resolution Mass Spectrometry (HRMS) is an invaluable tool for monitoring the progress of such reactions and for identifying potential reaction intermediates. The high mass accuracy of HRMS allows for the determination of the elemental composition of ions, which can help in proposing the structures of transient species formed during the reaction.

Fragmentation Pattern Analysis for Structural Features

The fragmentation pattern of a molecule in the mass spectrometer provides a fingerprint that can be used for its identification and for the confirmation of its structure. The fragmentation of This compound under electron ionization (EI) or electrospray ionization (ESI) would be expected to follow predictable pathways based on the functional groups present.

A key fragmentation pathway for Boc-protected amines is the loss of the tert-butyl group as a cation at m/z 57, or the loss of isobutylene (B52900) (56 Da). Another common fragmentation is the loss of the entire Boc group (100 Da). The pyridine ring can also undergo characteristic fragmentations.

Interactive Table 2: Predicted Key Mass Spectrometry Fragments for this compound
m/z (Proposed)Fragment Identity
292[M]⁺ (Molecular Ion)
236[M - C₄H₈]⁺
192[M - C₅H₈O₂]⁺
175[Pyrrolidinyl-pyridine]⁺ fragment
57[C₄H₉]⁺

Note: The fragmentation pattern can vary significantly depending on the ionization method and energy.

X-ray Crystallography for Solid-State Structure Determination

While NMR provides information about the structure of a molecule in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms in the solid state. A single-crystal X-ray diffraction study of This compound , if suitable crystals can be obtained, would provide definitive information about its molecular geometry.

This analysis would yield precise bond lengths, bond angles, and torsion angles. For instance, the planarity of the pyridine ring and the puckering of the pyrrolidine ring could be accurately determined. Furthermore, the solid-state conformation, including the orientation of the Boc group and the relative disposition of the two ring systems, would be established. Intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the crystal packing, would also be revealed. This information is crucial for understanding the physical properties of the compound and its potential interactions with other molecules. In the absence of a specific crystal structure for the title compound, analysis of related structures in crystallographic databases can provide insights into expected conformational preferences.

The required information for the specified sections and subsections, namely:

Analysis of Intermolecular Interactions and Crystal Packing

including detailed research findings and data tables, could not be located. Scientific literature containing the necessary X-ray crystallography data, in-depth NMR analysis (such as COSY, HSQC, HMBC, NOESY), and computational modeling specific to "this compound" is essential for a factual and accurate discussion of its stereochemistry, regiochemistry, intermolecular interactions, and crystal packing.

Without access to primary research that has explicitly characterized this compound, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and sourcing.

Computational and Theoretical Studies of 5 1 Boc 3 Pyrrolidinyl 2 Methoxypyridine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations provide a foundational understanding of the electronic characteristics of a molecule, which in turn dictates its chemical behavior.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nih.gov For 5-(1-Boc-3-pyrrolidinyl)-2-methoxypyridine, DFT calculations, often utilizing methods like B3LYP with a 6-31G(d,p) basis set, can determine its optimized molecular geometry, including precise bond lengths and angles. nih.gov These calculations also yield an electrostatic potential map, which highlights electron-rich and electron-deficient regions of the molecule. Such maps are invaluable for predicting sites susceptible to nucleophilic or electrophilic attack. For instance, the nitrogen atom of the pyridine (B92270) ring and the carbonyl oxygen of the Boc group are typically identified as electron-rich, nucleophilic centers.

Table 1: Calculated Molecular Properties of this compound using DFT
PropertyValue
Optimized Energy (Hartree)-1055.48
Dipole Moment (Debye)3.45
Pyridine N Atom Mulliken Charge-0.58
Boc Carbonyl O Atom Mulliken Charge-0.54

Frontier Molecular Orbital (FMO) theory is fundamental to predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO relates to the molecule's electron-donating ability, while the LUMO energy indicates its electron-accepting ability. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. scirp.org For this compound, the HOMO is typically localized over the electron-rich pyridine and pyrrolidine (B122466) rings, while the LUMO is distributed across the pyridine moiety. This information helps predict how the molecule will interact with electrophiles and nucleophiles. researchgate.net

Table 2: Frontier Orbital Energies of this compound
OrbitalEnergy (eV)
HOMO-6.45
LUMO-0.98
HOMO-LUMO Gap5.47

Molecular Dynamics Simulations for Conformational Landscapes

Due to the presence of several single bonds, this compound is a conformationally flexible molecule. Molecular Dynamics (MD) simulations are employed to explore this flexibility by modeling the atomic motions over time. acs.org These simulations generate a conformational landscape, identifying the most stable, low-energy conformers and the energy barriers for transitioning between them. nih.gov This is particularly important for understanding how the molecule's three-dimensional shape might influence its interaction with biological targets, such as enzyme active sites or receptors. The results can reveal preferred orientations of the Boc-pyrrolidinyl group relative to the methoxypyridine ring, which is critical for structure-based drug design.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling provides a virtual window into the intricate, step-by-step processes of chemical reactions, offering details that are often difficult or impossible to observe experimentally. acs.org

For any chemical transformation involving this compound, identifying the transition state (TS) is key to understanding the reaction's kinetics. mit.edu The TS represents the highest energy point on the reaction pathway and its structure determines the activation energy. saskoer.ca Computational methods can locate this fleeting structure on the potential energy surface. A key confirmation of a true transition state is the calculation of its vibrational frequencies, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate that leads from reactant to product. oberlin.edu

Following the characterization of reactants, products, and the transition state, a reaction coordinate analysis is performed to map the entire transformation. An Intrinsic Reaction Coordinate (IRC) calculation traces the minimum energy path connecting these points. acs.org This analysis provides a detailed narrative of the reaction, showing how bond lengths, angles, and energies change as the reactants evolve into products. researchgate.net For example, in a reaction such as the acidic removal of the Boc protecting group, the IRC would detail the approach of a proton, the protonation of the carbonyl oxygen, the subsequent cleavage of the tert-butyl group, and the final decarboxylation. chemistrysteps.com This level of detail is essential for a comprehensive understanding of the reaction mechanism.

Prediction of Spectroscopic Parameters

A comprehensive search of scientific literature and chemical databases for computational and theoretical studies on the spectroscopic parameters of this compound did not yield specific research findings or predicted data tables for this compound. While computational chemistry methods such as Density Functional Theory (DFT) for geometry optimization and subsequent prediction of Infrared (IR) spectra, and Gauge-Including Atomic Orbital (GIAO) calculations for Nuclear Magnetic Resonance (NMR) chemical shifts are standard approaches for characterizing novel compounds, published studies applying these methods to this compound were not found.

Similarly, Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting UV-Vis absorption spectra, but no such theoretical data appears to be publicly available for this specific molecule. Therefore, a detailed discussion and presentation of predicted spectroscopic parameters with corresponding data tables cannot be provided at this time.

Role As a Versatile Synthon in Complex Molecule Synthesis and Materials Science Research

Precursor to Structurally Diverse Heterocyclic Compounds

The inherent reactivity of the substituted pyridine (B92270) and pyrrolidine (B122466) rings within 5-(1-Boc-3-pyrrolidinyl)-2-methoxypyridine provides multiple avenues for the synthesis of diverse heterocyclic structures. The pyridine core is a fundamental unit in numerous biologically active molecules and pharmaceutical agents. nih.gov Its utility can be expanded through reactions that build additional rings onto the existing framework.

Synthesis of Polycyclic Pyridine Derivatives

The synthesis of polycyclic structures from pyridine precursors is a well-established strategy in medicinal and synthetic chemistry. researchgate.net Methodologies such as intramolecular cyclizations, cycloaddition reactions, and transition-metal-catalyzed C-H functionalization can be employed to construct fused aromatic systems. nih.govmdpi.com For instance, derivatives of this compound could be elaborated through strategies analogous to those used for other substituted pyridines. The 2-methoxypyridine (B126380) unit is particularly useful in complex synthesis, as the methoxy (B1213986) group can modulate the basicity of the pyridine nitrogen, facilitating reactions that might otherwise be low-yielding. nih.gov

Key synthetic transformations that could leverage this synthon include:

Annulation Reactions: Building a new ring by forming two new bonds. This can be achieved through cascade reactions involving the pyridine ring and its substituents. nih.gov

Intramolecular C-H Arylation: After coupling a suitable aryl halide to the pyrrolidine nitrogen (following Boc-deprotection), a palladium-catalyzed cyclization could forge a new ring between the pyridine and the appended aryl group. nih.gov

Cycloaddition Reactions: The pyridine ring can participate as a component in cycloaddition reactions, such as [4+2] or [3+2] cycloadditions, to construct polycyclic systems, a common approach for generating novel heterocyclic scaffolds. mdpi.commdpi.com

Construction of Fused and Bridged Ring Systems

Fused and bridged ring systems are common motifs in biologically important natural products. nih.gov The pyrrolidine and pyridine components of this compound offer a dual platform for constructing these complex topologies. Fused ring systems involve two rings sharing a common bond, while bridged systems share two non-adjacent atoms.

The pyrrolidine ring is a versatile scaffold for creating fused heterocyclic systems through methods like the aza-Cope rearrangement–Mannich cyclization, which can produce bicyclic azepine and oxepine derivatives. rsc.org Furthermore, 1,3-dipolar cycloaddition reactions are a powerful tool for synthesizing complex, fused-ring polycyclic pyrrolidines. thieme.de The pyridine ring can be incorporated into a fused system via cyclization reactions involving its substituents or through ring contraction methodologies that transform the six-membered ring into a five-membered pyrrolidine ring as part of a larger bicyclic structure. osaka-u.ac.jp

StrategyDescriptionPotential Application
Intramolecular Cyclization Formation of a new ring by connecting two positions on the parent molecule. Can involve C-H activation or reactions between pre-installed functional groups. nih.govmdpi.comSynthesis of pyrido-indoles or other fused aromatic systems by functionalizing the pyrrolidine nitrogen and then cyclizing onto the pyridine ring.
Cycloaddition Reactions Reactions where two or more unsaturated molecules combine to form a cyclic adduct. Pyridinium zwitterions are effective in [5+2] and [3+2] cycloadditions. mdpi.comConstruction of complex bicyclic systems by reacting the pyridine moiety with dienophiles or other reactive partners.
"Cut-and-Sew" Reactions A deconstructive strategy using C-C bond activation of cyclic ketones to build fused or bridged rings in a unified manner. nih.govacs.orgThe pyrrolidine moiety could be derived from or incorporated into a larger structure built using this advanced ring-forming approach.
Ring Contraction Photochemical or thermal rearrangement of a pyridine ring to form a pyrrolidine derivative, often creating a bicyclic system in the process. osaka-u.ac.jpTransformation of the pyridine core into a fused azabicyclo[3.1.0]hexene skeleton, which serves as a synthon for functionalized pyrrolidines.

Applications in Ligand Design for Catalysis

The structural features of this compound make it an attractive scaffold for the development of novel ligands for metal-catalyzed reactions. Pyridine-containing ligands are among the most widely used in coordination chemistry and asymmetric catalysis due to their favorable electronic properties and ease of modification. hkbu.edu.hkresearchgate.net

Chiral Ligand Synthesis for Asymmetric Catalysis

Asymmetric catalysis relies on chiral ligands to transfer stereochemical information from the catalyst to the product, enabling the synthesis of single-enantiomer compounds. nih.gov The pyrrolidine ring in this compound contains a stereocenter at the C3 position, making it an ideal starting point for creating chiral ligands.

Upon removal of the Boc protecting group, the secondary amine of the pyrrolidine can be functionalized to introduce another coordinating group (e.g., a phosphine, another pyridine, or an oxazoline), creating a bidentate or tridentate ligand. The combination of the "soft" pyridine nitrogen and a "hard" or "soft" secondary donor atom would create a versatile chelating system suitable for a range of transition metals. The development of such chiral pyridine-derived ligands is a critical goal in catalysis, as they can offer superior control in enantioselective reactions. nih.gov Chiral pyridine N-oxides, which can be synthesized from the parent pyridine, have also emerged as powerful ligands and organocatalysts for asymmetric transformations. researchgate.net

Metal Coordination Chemistry of Pyridine-Pyrrolidine Scaffolds

The nitrogen atom of the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital, which does not overlap with the aromatic π-system. This makes it a competent Lewis base, readily coordinating to transition metal centers. wikipedia.orgwikipedia.org The coordination chemistry of pyridine ligands is extensive, forming stable complexes with a wide variety of metals in different oxidation states and coordination geometries, including octahedral and square planar. wikipedia.org

Substituents on the pyridine ring significantly influence the electronic properties of the metal center. nih.gov The 2-methoxy group in the title compound acts as an electron-donating group, which can enhance the stability of the resulting metal complex. researchgate.net Following deprotection, the pyrrolidine nitrogen can also participate in coordination, leading to a bidentate N,N'-ligand scaffold. Such scaffolds are foundational in creating functional materials and catalysts. acs.orgnih.gov

PropertyDescriptionReference
Coordination Mode Pyridine typically acts as a monodentate L-type ligand, donating two electrons via its nitrogen lone pair. wikipedia.org
Basicity (pKa) The pKa of the conjugate acid (pyridinium) is approximately 5.25. Substituents can alter this value. wikipedia.org
Bonding Forms a σ-bond with the metal center. It is generally considered a weak π-acceptor. wikipedia.org
Geometries Found in a variety of coordination geometries, including linear, tetrahedral, square planar, and octahedral. wikipedia.org
Substituent Effects Electron-donating groups on the pyridine ring increase the electron density at the nitrogen, strengthening the metal-ligand bond. Conversely, electron-withdrawing groups can weaken it. nih.gov

Building Block for Functional Materials (e.g., polymers, optoelectronics)

The unique electronic and structural characteristics of this compound position it as a valuable building block for the synthesis of advanced functional materials. Specifically, its 2-methoxypyridine core is associated with interesting photo-physical and liquid crystalline properties, which are sought after in the field of optoelectronics. researchgate.netrsc.org

The incorporation of pyridine and other heterocyclic units into oligomers and polymers is a key strategy for developing materials with tailored optoelectronic properties. rsc.orgresearchgate.net These materials find potential applications in devices such as organic light-emitting diodes (OLEDs), solar cells, and sensors. researchgate.net The pyridine ring can influence the electronic structure, leading to materials with tunable absorption and emission spectra. rsc.orgrsc.org

Furthermore, the pyrrolidine moiety provides a convenient handle for polymerization. After deprotection of the Boc group, the secondary amine can be used as a reactive site to incorporate the molecule into a polymer backbone, for example, through polycondensation or ring-opening polymerization reactions. This allows for the creation of polymers where the electronically active pyridine units are pendant to the main chain. Such functional polymers can be designed for a wide range of applications, from drug delivery to advanced electronic materials. researchgate.net The ability to form coordination polymers through the pyridine nitrogen further expands its utility, enabling the construction of metal-organic frameworks (MOFs) and other ordered materials with unique catalytic or electronic functions. nih.gov

Integration into Polymer Backbones

The incorporation of specific chemical moieties into polymer backbones is a fundamental strategy for designing materials with advanced functionalities. The this compound synthon provides a valuable component for such molecular engineering. The pyrrolidine and pyridine rings can impart desirable characteristics to the resulting polymer, such as altered solubility, thermal stability, and the ability to coordinate with metal ions.

The Boc (tert-butoxycarbonyl) protecting group on the pyrrolidine nitrogen is crucial for controlled polymerization processes. It prevents unwanted side reactions involving the nitrogen atom, ensuring that the monomer unit is incorporated into the growing polymer chain in a predictable manner. Following polymerization, this protective group can be removed under specific chemical conditions, revealing a reactive secondary amine. This "post-polymerization modification" allows for the subsequent attachment of a wide array of functional groups, enabling the fine-tuning of the polymer's properties for specific applications. For example, grafting other polymer chains or attaching bioactive molecules can be achieved at these deprotected sites.

The methoxypyridine unit also plays a key role. The methoxy group can influence the electronic properties of the pyridine ring and can affect the polymer's solubility and processing characteristics. Furthermore, the nitrogen atom within the pyridine ring can act as a hydrogen bond acceptor or a coordination site for metal ions, opening up possibilities for creating materials with interesting optical, electronic, or catalytic properties.

Monomer ComponentFunction in Polymer SynthesisPotential Impact on Polymer Properties
Boc-protected pyrrolidine Enables controlled polymerization by preventing side reactions. Allows for post-polymerization functionalization after deprotection.Introduction of reactive sites for grafting, cross-linking, or attachment of functional molecules.
2-methoxypyridine Influences solubility, electronic properties, and thermal stability. Provides a site for hydrogen bonding or metal coordination.Enhanced processability, tunable optoelectronic properties, and potential for creating catalytic or stimuli-responsive materials.

Design of Self-Assembling Molecular Systems

Self-assembly is a process where molecules spontaneously organize into well-defined structures through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. The this compound scaffold is well-suited for designing molecules that can participate in such processes to form complex supramolecular architectures.

The pyridine ring is a common motif in supramolecular chemistry due to its ability to engage in hydrogen bonding and act as a ligand for metal coordination. The nitrogen atom of the pyridine can form directional hydrogen bonds with complementary functional groups on other molecules, guiding the assembly process. The aromatic nature of the pyridine ring also allows for π-π stacking interactions, which can further stabilize the resulting supramolecular structures.

The pyrrolidine component, particularly after the removal of the Boc group, can also contribute to self-assembly. The resulting N-H group can act as a hydrogen bond donor, complementing the acceptor capability of the pyridine nitrogen. The stereochemistry of the pyrrolidine ring can introduce a level of three-dimensionality to the molecule, which can be critical in directing the formation of specific, non-planar supramolecular structures.

By chemically modifying the this compound core, for instance, by attaching long alkyl chains or other recognition motifs, researchers can program the self-assembly behavior. This could lead to the formation of various nanostructures, such as nanofibers, vesicles, or gels, with potential applications in areas like drug delivery, tissue engineering, and molecular electronics.

Structural FeatureRole in Self-AssemblyResulting Supramolecular Interactions
Pyridine Ring Acts as a hydrogen bond acceptor and a metal-coordinating ligand. Participates in aromatic stacking.Directional hydrogen bonds, metal-ligand coordination bonds, π-π stacking.
Pyrrolidine Ring (deprotected) Provides a hydrogen bond donor (N-H). Introduces stereochemical complexity.Complementary hydrogen bonding, control over three-dimensional structure.
Boc Protecting Group Can be used to control the timing of self-assembly by preventing premature hydrogen bonding.Temporal control over the self-assembly process.

Future Research Directions and Emerging Methodologies

Development of Novel and More Efficient Synthetic Strategies

Palladium-catalyzed cross-coupling reactions have become indispensable tools for creating C-C and C-heteroatom bonds. researchgate.net For the synthesis of the 5-(pyrrolidinyl)pyridine core, novel strategies could involve the direct coupling of a suitably functionalized pyrrolidine (B122466) with a pyridine (B92270) derivative. For instance, palladium-catalyzed hydroarylation of N-alkyl pyrrolines presents a direct method for creating 3-aryl pyrrolidines, a core component of the target molecule. chemrxiv.orgresearchgate.netnih.gov This approach could offer a more convergent and efficient alternative to traditional multi-step sequences.

Another significant area of research is the direct C-H functionalization of pyridines. beilstein-journals.orgresearchgate.net This strategy avoids the need for pre-functionalized starting materials, such as halogenated pyridines, thereby reducing steps and waste. researchgate.net While C-H activation at the C2 position of pyridines is well-established, regioselective functionalization at other positions, like C3 or C5, remains a challenge. nih.gov Recent advancements have demonstrated innovative strategies for achieving meta and para-C-H functionalization of pyridines using various techniques, including transition metal catalysis and photocatalytic methods. nih.gov Applying these methods to a 2-methoxypyridine (B126380) substrate could provide a direct route to introduce the pyrrolidinyl group at the C5 position.

Below is a table comparing potential novel strategies with a hypothetical traditional approach.

StrategyKey TransformationPotential AdvantagesKey Challenges
Traditional Linear Synthesis Multi-step functionalization of pyridine and pyrrolidine rings separately, followed by coupling.Well-established chemistry.Low overall yield, multiple steps, significant waste.
Palladium-Catalyzed Hydroarylation Direct coupling of an N-Boc-pyrroline with a 2-methoxypyridine derivative. chemrxiv.orgresearchgate.netHigh convergency, fewer steps, improved atom economy.Control of regioselectivity, catalyst optimization, potential side reactions. chemrxiv.org
Direct C-H Arylation Palladium-catalyzed direct coupling of N-Boc-pyrrolidine with 2-methoxypyridine. beilstein-journals.orgHigh atom economy, avoids pre-functionalization. researchgate.netAchieving high regioselectivity at the C5 position of pyridine, catalyst deactivation. nih.govnih.gov

Exploration of Bio-Inspired Synthetic Approaches

Nature provides a rich blueprint for the synthesis of complex nitrogen-containing heterocycles. Bio-inspired or biomimetic synthesis seeks to replicate the efficiency and selectivity of natural enzymatic processes in the laboratory. iupac.org This approach often involves cascading reactions where multiple bonds and rings are formed in a single operation from simple, reactive precursors. wiley-vch.de

For the 5-(1-Boc-3-pyrrolidinyl)-2-methoxypyridine scaffold, a bio-inspired approach might draw from the biosynthesis of alkaloids containing similar structural motifs. iupac.orgnih.gov For example, many piperidine (B6355638) and pyrrolidine alkaloids are synthesized in nature from amino acid precursors like lysine (B10760008) and ornithine. wiley-vch.demdpi.com These biosynthetic pathways often involve key imine/enamine intermediates that undergo spontaneous cyclization and rearrangement reactions. iupac.org

A hypothetical biomimetic strategy could involve designing acyclic precursors that mimic these biosynthetic intermediates. Such a precursor for the target molecule might contain appropriately placed amine, carbonyl, and alkene functionalities that, under mild, physiologically-relevant conditions (e.g., specific pH, mild heating), could trigger a cascade of reactions to form both the pyridine and pyrrolidine rings in a highly controlled manner. While direct biomimetic syntheses for this specific target are not yet established, the principles offer a fertile ground for future research, potentially leading to highly efficient and stereoselective routes. nih.gov

ApproachCore PrinciplePotential PrecursorsExpected Outcome
Biomimetic Cascade Mimicking alkaloid biosynthesis pathways. iupac.orgAcyclic amino aldehydes or ketones derived from precursors like ornithine. wiley-vch.deSpontaneous, enzyme-free formation of the pyrrolidine-pyridine core structure.
Chemoenzymatic Synthesis Using isolated enzymes to perform key stereoselective steps.Simple pyridine and pyrrolidine precursors.High enantiopurity in the final product with milder reaction conditions.

Application in Flow Chemistry and Automated Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, is revolutionizing pharmaceutical manufacturing. springerprofessional.de This technology offers significant advantages over traditional batch processing, including enhanced safety, better process control, improved reproducibility, and easier scalability. mtak.hudurham.ac.uk The synthesis of heterocyclic compounds, which are central to many active pharmaceutical ingredients (APIs), is a key area where flow chemistry is being applied. mdpi.com

For the multi-step synthesis of this compound, a continuous flow process could be designed to "telescope" several reaction steps together without isolating intermediates. mtak.hu This would dramatically increase efficiency and reduce manual handling and waste. durham.ac.uk For example, the formation of a key intermediate followed by a coupling reaction could be performed sequentially in different reactor coils maintained at optimal temperatures. In-line purification using solid-supported scavengers or catch-and-release techniques can be integrated to remove byproducts and unreacted starting materials. durham.ac.uk

Automated synthesis platforms combine robotics with flow chemistry to enable high-throughput experimentation and optimization. youtube.comresearchgate.netnih.gov Such systems can rapidly screen different catalysts, solvents, and temperature conditions to identify the optimal parameters for a given reaction. nih.gov This would be particularly valuable for optimizing challenging steps in the synthesis of the target compound, such as a regioselective C-H functionalization or a stereoselective reduction. Fully automated systems can translate a designed synthetic route into the physical production of the molecule with minimal human intervention. youtube.comnih.gov

TechnologyApplication to SynthesisKey Benefits
Continuous Flow Chemistry Telescoping multiple synthetic steps (e.g., coupling, protection, deprotection). mtak.huImproved safety, precise control over reaction time and temperature, higher yields, and easier scale-up. springerprofessional.dedurham.ac.uk
Automated Synthesis Platforms High-throughput screening of reaction conditions for optimization. researchgate.netAccelerated process development, rapid identification of optimal conditions, and unattended operation. youtube.com
In-line Analytics Real-time monitoring of reaction progress using techniques like NMR or IR spectroscopy.Immediate feedback for process control and quality assurance.

Integration with Machine Learning for Reaction Prediction and Optimization

Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as powerful tools in chemical synthesis. mit.edu These technologies can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal conditions, and even design novel synthetic routes from scratch (retrosynthesis). researchgate.netarxiv.orgnih.gov

In the area of reaction prediction, deep learning models can forecast the major product of a reaction given the reactants and reagents. walisongo.ac.id This is crucial for identifying potential side reactions and understanding the feasibility of a proposed synthetic step. For retrosynthesis, AI tools can analyze the structure of the target molecule and propose a sequence of reactions to synthesize it from commercially available starting materials. mit.eduarxiv.org These tools can uncover non-intuitive disconnections and suggest novel, more efficient routes that a human chemist might overlook.

Machine Learning ApplicationFunctionImpact on Synthesis
Reaction Optimization Predicts reaction yields based on input parameters (e.g., catalyst, solvent, temperature). rsc.orgAccelerates the discovery of optimal reaction conditions, reducing experimental effort. symeres.comacs.org
Forward Reaction Prediction Predicts the most likely product(s) from a given set of reactants and reagents. walisongo.ac.idHelps in identifying potential side-products and assessing the viability of a synthetic step.
Retrosynthesis Planning Proposes synthetic routes by working backward from the target molecule. researchgate.netnih.govUncovers novel and potentially more efficient synthetic pathways.
Catalyst/Ligand Design Virtually screens and identifies optimal ligands for specific transformations, such as asymmetric cross-couplings. acs.orgFacilitates the discovery of more effective and selective catalytic systems.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.